molecular formula C8H14N2O B13064971 7-Methyl-2,7-diazaspiro[4.4]nonan-1-one

7-Methyl-2,7-diazaspiro[4.4]nonan-1-one

Cat. No.: B13064971
M. Wt: 154.21 g/mol
InChI Key: UZNQZURNTOIVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Diazaspiro Compounds in Organic Chemistry

Diazaspiro compounds have emerged as critical motifs in drug discovery due to their ability to modulate biological targets through conformational restriction and three-dimensional complexity. Early work on 1,9-diazaspiro[5.5]undecanes demonstrated their efficacy in treating obesity via acetyl CoA carboxylase inhibition and neuropeptide Y antagonism. These compounds often feature arene-fused cores, such as the 4,5-benzene-fused derivatives, which exhibit nanomolar binding affinities for receptors like melanin-concentrating hormone receptor 1 (MCH-R1). The structural versatility of diazaspiro systems is further exemplified by their role in orexin antagonism, where substitutions at position 9 significantly influence receptor selectivity and pharmacokinetic profiles.

The synthetic evolution of diazaspiro compounds has paralleled their pharmacological applications. For instance, the intramolecular/intermolecular bis-aziridination of allenic carbamates enabled the construction of 1,4-diazaspiro[2.2]pentanes, which serve as precursors for enantioenriched vicinal diamines. Such methodologies underscore the importance of stereocontrol in accessing biologically relevant spirocyclic architectures. More recently, a novel diazaspiro[3.4]octane series was identified for its activity against Plasmodium falciparum, highlighting the scaffold’s potential in antimalarial drug development. These advancements illustrate the enduring relevance of diazaspiro systems in addressing unmet medical needs.

Structural Significance of Spiro[4.4]nonane Frameworks

The spiro[4.4]nonane framework in this compound confers unique physicochemical properties that distinguish it from other spirocyclic systems. Unlike the 1,9-diazaspiro[5.5]undecanes, which prioritize arene fusion for bioactivity, the spiro[4.4]nonane core emphasizes conformational rigidity without aromatic conjugation. This rigidity reduces entropic penalties during receptor binding, enhancing ligand efficiency and selectivity. The bridgehead nitrogen atoms further contribute to hydrogen-bonding interactions, making the scaffold amenable to targeting enzymes and GPCRs.

Comparative analysis of spirocyclic systems reveals that the spiro[4.4]nonane’s ring strain and torsional angles differ markedly from smaller (e.g., spiro[2.2]pentanes) or larger (e.g., spiro[5.5]undecanes) counterparts. For example, 1,4-diazaspiro[2.2]pentanes exhibit high ring strain due to their compact structure, which facilitates regioselective ring-opening reactions. In contrast, the spiro[4.4]nonane’s larger rings balance strain and stability, enabling functionalization at positions 2 and 7 without compromising structural integrity. This balance is critical for designing derivatives with optimized pharmacokinetic properties.

Rationale for Studying this compound

The investigation of this compound is driven by its structural hybridity and unexplored pharmacological potential. The methyl group at position 7 introduces steric and electronic effects that modulate lipophilicity and metabolic stability, addressing common challenges in lead optimization. Additionally, the ketone at position 1 offers a handle for further derivatization, enabling the synthesis of analogs with tailored binding affinities.

Recent studies on related diazaspiro compounds provide a compelling rationale for this focus. For instance, 4,5-benzene-fused 1,9-diazaspiro[5.5]undecan-2-ones demonstrated dual NK1/NK2 receptor antagonism, underscoring the value of ketone-containing spirocycles in modulating peptide receptors. Similarly, the antimalarial activity of diazaspiro[3.4]octanes highlights the scaffold’s adaptability to diverse therapeutic areas. By leveraging these insights, this compound could serve as a versatile intermediate for developing next-generation therapeutics targeting neurological, metabolic, or infectious diseases.

Table 1: Comparative Analysis of Diazaspiro Scaffolds

Compound Class Core Structure Key Features Biological Relevance
1,9-Diazaspiro[5.5]undecanes Spiro[5.5] with arene fusion High binding affinity for MCH-R1, orexin receptors Obesity, CNS disorders
1,4-Diazaspiro[2.2]pentanes Spiro[2.2] High ring strain, regioselective ring-opening Chiral diamine synthesis
Diazaspiro[3.4]octanes Spiro[3.4] Activity against Plasmodium falciparum Antimalarial drug development
This compound Spiro[4.4] Conformational rigidity, ketone functionalization Underexplored pharmacological space

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

7-methyl-2,7-diazaspiro[4.4]nonan-1-one

InChI

InChI=1S/C8H14N2O/c1-10-5-3-8(6-10)2-4-9-7(8)11/h2-6H2,1H3,(H,9,11)

InChI Key

UZNQZURNTOIVMI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,7-diazaspiro[4.4]nonan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,7-diazaspiro[4.4]nonan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

7-Methyl-2,7-diazaspiro[4.4]nonan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

7-Substituted Derivatives

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (): Substitution: Benzyl group at position 5. Conformation: Both five-membered rings adopt envelope conformations, with a dihedral angle of 80.46° between the two four-atom planes. Intermolecular Interactions: N–H⋯O hydrogen bonds form C(4) chains along the [010] axis, influencing crystal packing . Synthesis: Derived from methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate using Raney Ni under H₂ .
  • 7-Methyl-2,7-diazaspiro[4.4]nonan-1-one (Target Compound): Substitution: Methyl group at position 6.

Heteroatom and Ring Modifications

  • 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (): Structure: Incorporates an oxygen atom (7-oxa) and a phenyl group, forming a spiro[3.5]nonane system. Applications: Used in pharmaceuticals and materials science due to its reactivity and selectivity .
  • 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives (): Bicyclic Framework: Lacks the spiro center but shares nitrogen atoms at positions 3 and 7. Biological Relevance: Exhibits activity against neurodegenerative and inflammatory diseases .

Physicochemical Properties

Table 1. Comparative Crystallographic Data

Compound Crystal System Space Group Unit Cell Parameters (Å) Volume (ų) Hydrogen Bond Geometry (Å) Ref.
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Orthorhombic Pbca a = 9.630, b = 8.432, c = 29.848 2423.8 N3–H3⋯O1: 2.14 (H⋯O), 2.98 (D⋯A)
rac-7-Benzyl-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one - - - - -
  • Key Observations :
    • Benzyl substitution increases molecular volume (2423.8 ų vs. smaller methyl analogs), affecting packing density.
    • Hydrogen-bonding motifs differ significantly: Methyl analogs may exhibit weaker intermolecular interactions due to smaller substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.